molecular formula C30H35ClN2O2 B11957703 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]- CAS No. 57134-16-4

1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-

Cat. No.: B11957703
CAS No.: 57134-16-4
M. Wt: 491.1 g/mol
InChI Key: YQLPULFVUJRTHY-UHFFFAOYSA-N
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Description

N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two pentoxybenzylidene groups attached to a 2-chloro-1,4-phenylenediamine core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE typically involves the condensation reaction between 4-pentyloxybenzaldehyde and 2-chloro-1,4-phenylenediamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-BIS-(4-OCTYLOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE
  • N,N’-BIS-(4-METHYLBENZYLIDENE)-1,4-PHENYLENEDIAMINE
  • N,N’-BIS-(3,4-DIMETHOXYBENZYLIDENE)-1,4-PHENYLENEDIAMINE

Uniqueness

N,N’-BIS-(4-PENTYLOXYBENZYLIDENE)-2-CHLORO-1,4-PHENYLENEDIAMINE stands out due to its specific structural features, such as the presence of pentoxybenzylidene groups and a chloro substituent

Properties

CAS No.

57134-16-4

Molecular Formula

C30H35ClN2O2

Molecular Weight

491.1 g/mol

IUPAC Name

N-[3-chloro-4-[(4-pentoxyphenyl)methylideneamino]phenyl]-1-(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C30H35ClN2O2/c1-3-5-7-19-34-27-14-9-24(10-15-27)22-32-26-13-18-30(29(31)21-26)33-23-25-11-16-28(17-12-25)35-20-8-6-4-2/h9-18,21-23H,3-8,19-20H2,1-2H3

InChI Key

YQLPULFVUJRTHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC)Cl

Origin of Product

United States

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